molecular formula C18H15N5OS2 B11243786 3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one

3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one

Cat. No.: B11243786
M. Wt: 381.5 g/mol
InChI Key: ZTVKEHAYQXGXKS-UHFFFAOYSA-N
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Description

3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including triazole, pyrrolo, thieno, and pyrimidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one typically involves multi-step reactions. The process begins with the preparation of the triazole ring, followed by the construction of the pyrrolo and thieno rings, and finally the formation of the pyrimidinone moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxo group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research.

    Medicine: Its unique structure and potential therapeutic effects are being explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties could be utilized in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibiting the growth of cancer cells or bacteria.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the thioxo and pyrimidine moieties and have similar biological activities.

    Triazole-containing compounds: Compounds with triazole rings are known for their antimicrobial and anticancer properties.

    Pyrrolo[1,2-a]thieno derivatives: These compounds have similar ring structures and are studied for their potential therapeutic effects.

Uniqueness

What sets 3-methyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one apart is its combination of multiple heterocyclic rings, which can result in unique biological activities and chemical properties

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

4-methyl-5-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

InChI

InChI=1S/C18H15N5OS2/c1-10-13-16(19-12-8-5-9-22(12)17(13)24)26-14(10)15-20-21-18(25)23(15)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,21,25)

InChI Key

ZTVKEHAYQXGXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCC3=N2)C4=NNC(=S)N4C5=CC=CC=C5

Origin of Product

United States

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